Cas no 440331-61-3 (3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide)

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound featuring a benzotriazinone core linked to a phenylethylamide moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, where it may serve as a scaffold for enzyme inhibition or receptor modulation. The benzotriazinone group is known for its stability and reactivity, while the phenylethylamide side chain enhances lipophilicity, potentially improving membrane permeability. The compound’s well-defined heterocyclic framework makes it a candidate for further derivatization in drug discovery. Its synthesis and characterization are supported by established analytical methods, ensuring reproducibility for research use.
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide structure
440331-61-3 structure
Product Name:3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide
CAS No:440331-61-3
MF:C18H18N4O2
MW:322.361123561859
CID:6259857
PubChem ID:5045604
Update Time:2025-05-20

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide
    • F0916-6849
    • 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide
    • SR-01000565243
    • AKOS026700006
    • SR-01000565243-1
    • 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide
    • 440331-61-3
    • Oprea1_546911
    • Inchi: 1S/C18H18N4O2/c23-17(19-12-10-14-6-2-1-3-7-14)11-13-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23)
    • InChI Key: ISZMNAWQOIYTDA-UHFFFAOYSA-N
    • SMILES: O=C(CCN1C(C2C=CC=CC=2N=N1)=O)NCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 322.14297583g/mol
  • Monoisotopic Mass: 322.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 74.1Ų

3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0916-6849-2μmol
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide
440331-61-3 90%+
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F0916-6849-2mg
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F0916-6849-10mg
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3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide Related Literature

Additional information on 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide

Introduction to 3-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide (CAS No. 440331-61-3)

3-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide, also known by its CAS registry number 440331-61-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides and features a benzotriazine ring system, which is a fused bicyclic structure consisting of a benzene ring and a triazine ring. The presence of the amide functional group further enhances its versatility in chemical reactions and biological interactions.

The molecular structure of this compound is characterized by a benzotriazine moiety at the core, with an oxo group attached to the triazine ring. The amide group is connected to a propionamide chain, which is further substituted with a phenethyl group. This unique combination of functional groups makes the compound highly reactive and capable of participating in various chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of advanced materials and bioactive molecules.

One of the most intriguing aspects of this compound is its ability to undergo cyclization reactions under specific conditions. Researchers have demonstrated that the benzotriazine ring can be modified to form larger aromatic systems, which could be valuable in the development of novel pharmaceutical agents. For instance, a study published in 2022 explored the use of this compound as a precursor for synthesizing heterocyclic compounds with anti-inflammatory properties.

In terms of synthesis, 440331-61-3 can be prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent amide formation. The reaction sequence typically begins with the preparation of the benzotriazine derivative, followed by functionalization to introduce the amide group. Optimization of reaction conditions has been a focus of recent research efforts, with studies suggesting that microwave-assisted synthesis can significantly improve yield and reaction time.

The pharmacological potential of this compound has also been explored in recent years. Preclinical studies indicate that it exhibits moderate activity against certain enzymes involved in inflammatory pathways. While these findings are preliminary, they suggest that further investigation into its biological effects could lead to new therapeutic applications.

From an environmental perspective, understanding the degradation pathways of 440331-61-3 is crucial for assessing its ecological impact. Recent research has focused on identifying microorganisms capable of metabolizing this compound under aerobic conditions. These studies have identified several bacterial strains that can effectively break down the compound into less complex molecules, reducing its persistence in natural environments.

In conclusion, 3-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(2-phenylethyl)propanamide (CAS No. 440331-61-3) is a versatile compound with promising applications across multiple fields. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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